BENAZOLIN-METHYL ESTER
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Overview
Description
BENAZOLIN-METHYL ESTER is a chemical compound with the molecular formula C10H8ClNO3S. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of BENAZOLIN-METHYL ESTER typically involves the cyclization of 2-aminothiophenols with chloroformates or phosgene, followed by esterification with methanol. The reaction conditions often require the presence of a base such as pyridine or triethylamine to facilitate the cyclization process . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
BENAZOLIN-METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles .
Scientific Research Applications
BENAZOLIN-METHYL ESTER has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of BENAZOLIN-METHYL ESTER involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition leads to the disruption of cellular processes and ultimately results in cell death .
Comparison with Similar Compounds
BENAZOLIN-METHYL ESTER can be compared with other benzothiazole derivatives, such as:
Methyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)propanoate: Similar in structure but with a propanoate group instead of an acetate group.
Methyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)butanoate: Contains a butanoate group, leading to different chemical properties and reactivity.
Methyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)pentanoate: Features a pentanoate group, which may affect its biological activity and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H8ClNO3S |
---|---|
Molecular Weight |
257.69 g/mol |
IUPAC Name |
methyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C10H8ClNO3S/c1-15-8(13)5-12-9-6(11)3-2-4-7(9)16-10(12)14/h2-4H,5H2,1H3 |
InChI Key |
ZCDHYAMAXOZQDI-UHFFFAOYSA-N |
SMILES |
COC(=O)CN1C2=C(C=CC=C2Cl)SC1=O |
Canonical SMILES |
COC(=O)CN1C2=C(C=CC=C2Cl)SC1=O |
Origin of Product |
United States |
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